molecular formula C7H14O3 B1587438 4,4-Dimethoxy-tetrahydro-4H-pyran CAS No. 28218-71-5

4,4-Dimethoxy-tetrahydro-4H-pyran

Cat. No. B1587438
CAS RN: 28218-71-5
M. Wt: 146.18 g/mol
InChI Key: FBZWVZPRCICVPX-UHFFFAOYSA-N
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Description

“4,4-Dimethoxy-tetrahydro-4H-pyran” is a heterocyclic compound with two methoxy groups and a pyran ring in its chemical structure . It is also known as 4,4-dimethoxyoxane . The molecular formula of this compound is C₇H₁₄O₃ , and it has a molecular weight of 146.186 g/mol .


Synthesis Analysis

The synthesis of 4H-Pyran derivatives, including “4,4-Dimethoxy-tetrahydro-4H-pyran”, has been achieved through various strategies . One such strategy involves an NHC-catalyzed [2 + 4] cyclization of alkynyl ester with α,β-unsaturated ketone, providing highly substituted 4H-pyran derivatives . Another approach involves a three-component process of aldehydes, malononitrile, and a compound with an active methylene group .


Molecular Structure Analysis

The molecular structure of “4,4-Dimethoxy-tetrahydro-4H-pyran” is represented by the SMILES string COC1(CCOCC1)OC . This indicates that the compound contains a six-membered pyran ring with two methoxy groups attached to the same carbon atom.


Chemical Reactions Analysis

“4,4-Dimethoxy-tetrahydro-4H-pyran” is known to be a useful reagent for protecting alcohols . It can undergo reactions with strong acids and bases to form salts . It can also undergo polymerization reactions with other compounds and form covalent bonds with nucleophiles .


Physical And Chemical Properties Analysis

“4,4-Dimethoxy-tetrahydro-4H-pyran” is a colorless liquid . It has a density of 1.042 g/mL at 20 °C . It is soluble in many organic solvents but not water .

Scientific Research Applications

Organic Synthesis

In organic chemistry, DMTHP is used in multicomponent reactions as a building block for synthesizing various 4H-pyran derivatives. These derivatives have a wide range of biological activities, including anti-inflammatory and antitumor properties .

Pharmaceutical Research

DMTHP derivatives exhibit a spectrum of biological activities. They are explored for their potential use in pharmaceuticals, particularly for their anti-hepatotoxic, anticoagulant, and analgesic effects .

Agrochemical Research

In agrochemical research, DMTHP derivatives are investigated for their herbicidal and antimicrobial activities. They contribute to the development of new agrochemicals that can enhance crop protection .

Safety and Hazards

“4,4-Dimethoxy-tetrahydro-4H-pyran” is classified as an irritant . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . In case of skin contact, it is advised to wash off immediately with plenty of water . In case of eye contact, rinse immediately with plenty of water .

Future Directions

“4,4-Dimethoxy-tetrahydro-4H-pyran” holds promise in scientific research due to its complex structure and varied properties. It offers a multitude of applications across different fields, making it an intriguing subject of study.

Relevant Papers

There are several papers related to “4,4-Dimethoxy-tetrahydro-4H-pyran”. For instance, Sigma-Aldrich has referenced a paper by H.C.P. Roelen et al. in their product description . Additionally, a review on the recent multicomponent synthesis of 4H-Pyran derivatives has been published in Bentham Science .

properties

IUPAC Name

4,4-dimethoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZWVZPRCICVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391695
Record name 4,4-dimethoxyoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethoxy-tetrahydro-4H-pyran

CAS RN

28218-71-5
Record name 4,4-dimethoxyoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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